(S)-1-Phenylbut-3-en-2-amine
Description
(S)-1-Phenylbut-3-en-2-amine is a chiral secondary amine characterized by a phenyl group at position 1, a vinyl group at position 3, and an amine moiety at position 2 of the butenyl chain. Its (S)-configuration confers stereospecificity, influencing interactions with biological targets or chiral environments. The compound is structurally related to phenethylamines and amphetamine derivatives but distinguished by its conjugated double bond (C3-C4) and stereochemistry. The hydrochloride salt of this compound (CAS 141448-55-7) is a stable derivative often used in pharmaceutical or synthetic applications .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2S)-1-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C10H13N/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10H,1,8,11H2/t10-/m1/s1 |
InChI Key |
VMJWVSPIJCGVHQ-SNVBAGLBSA-N |
Isomeric SMILES |
C=C[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-1-Phenylbut-3-en-2-amine
The enantiomeric pair (S)- and (R)-1-Phenylbut-3-en-2-amine differ only in their stereochemical configuration. For example, (S)-enantiomers of amphetamine analogs typically show higher central nervous system activity due to enhanced affinity for monoamine transporters.
Positional Isomers: 1-Phenylbut-2-en-2-amine
Shifting the double bond to position 2 (but-2-en-2-amine) alters conjugation and steric effects.
| Property | This compound | 1-Phenylbut-2-en-2-amine |
|---|---|---|
| Double Bond Position | C3-C4 | C2-C3 |
| Conjugation Effects | Extended π-system | Localized π-system |
| Synthetic Accessibility | Moderate (via asymmetric synthesis) | Similar routes |
Saturated Analog: 1-Phenethylamine
The saturated structure may enhance metabolic stability but reduce binding affinity in chiral environments.
| Property | This compound | 1-Phenethylamine |
|---|---|---|
| Structure | Unsaturated, chiral | Saturated, achiral |
| Molecular Rigidity | High (due to double bond) | Low |
| Bioavailability | Potential for targeted activity | Broad but less specific |
Research Findings and Implications
- Stereochemical Impact : The (S)-configuration may enhance interactions with chiral receptors, akin to (S)-amphetamine’s dopaminergic effects. However, empirical data are needed to validate this hypothesis.
- Synthetic Challenges : Asymmetric synthesis of this compound requires chiral catalysts or resolving agents, as seen in related amine syntheses (e.g., ’s use of carbamate protection) .
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